molecular formula C20H19FN2O4S B2858608 4-(4-((4-Fluorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine CAS No. 862737-35-7

4-(4-((4-Fluorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine

Cat. No.: B2858608
CAS No.: 862737-35-7
M. Wt: 402.44
InChI Key: CRELZGOGHZUXBS-UHFFFAOYSA-N
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Description

The compound 4-(4-((4-fluorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine is a heterocyclic molecule featuring a central oxazole ring substituted with:

  • An m-tolyl group (meta-methylphenyl) at position 2, providing steric bulk and hydrophobic character.
  • A morpholine ring at position 5, enhancing solubility and modulating pharmacokinetic properties.

This structural framework is common in medicinal chemistry, where oxazole derivatives are explored for their bioactivity, particularly in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name

4-[4-(4-fluorophenyl)sulfonyl-2-(3-methylphenyl)-1,3-oxazol-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4S/c1-14-3-2-4-15(13-14)18-22-19(20(27-18)23-9-11-26-12-10-23)28(24,25)17-7-5-16(21)6-8-17/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRELZGOGHZUXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-((4-Fluorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a morpholine ring, an oxazole moiety, and a sulfonyl group attached to a fluorophenyl substituent. The presence of these functional groups is hypothesized to contribute to its biological activity.

Antiviral Properties

Research indicates that compounds containing oxazole rings exhibit notable antiviral activity. For instance, related compounds have shown efficacy against various viral targets, including hepatitis C virus (HCV) NS5B polymerase. The IC50 values reported for structurally similar compounds were in the range of 31.9 μM to 32.2 μM, suggesting that modifications in the oxazole structure can enhance antiviral potency .

Anticancer Activity

Studies have also highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds with similar sulfonyl groups have demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism often involves the modulation of key signaling pathways associated with cell survival and apoptosis. A recent study reported that compounds with a similar structural framework showed promising results in inhibiting RET kinase activity, which is crucial for several cancer types .

The biological activity of This compound may be attributed to its ability to interact with specific biological targets:

  • Receptor Modulation : The compound may act as a negative allosteric modulator for certain receptors, similar to other morpholine derivatives that have been studied for their effects on metabotropic glutamate receptors (mGluR5), which are implicated in psychiatric disorders .
  • Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in critical metabolic pathways, thereby exerting therapeutic effects against diseases like cancer and viral infections.

Case Studies

  • Antiviral Activity : A study conducted on related oxazole derivatives demonstrated their ability to inhibit HCV replication effectively, with a focus on structural modifications that enhance lipophilicity and receptor binding affinity .
  • Anticancer Efficacy : In vitro studies on sulfonamide-containing compounds revealed significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Data Summary

Biological ActivityRelated CompoundIC50/EC50 ValuesMechanism of Action
AntiviralOxazole Derivative31.9 - 32.2 μMInhibition of NS5B polymerase
AnticancerSulfonamide DerivativeModerate to HighRET kinase inhibition
Receptor ModulationMorpholine AnalogN/ANegative allosteric modulation of mGluR5

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Ring

a) Halogen-Substituted Analogues
  • 4-[2-(3-Chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine (CAS 608099-18-9): Replaces fluorine with chlorine on both the sulfonyl and aryl groups. Molecular weight: 439.3 g/mol vs. 428.4 g/mol (target compound). Exhibits a higher XLogP3 value (4.5 vs. ~3.8 estimated for the target), indicating increased lipophilicity .
  • 4-(4-Fluorophenyl)-2-methyl-3-(1-oxy-4-pyridyl)isoxazol-5(2H)-one :

    • Replaces morpholine with a pyridyl group and introduces an isoxazolone ring.
    • The absence of morpholine reduces solubility, while the pyridyl group may enhance binding to metal ions in enzymatic active sites .
b) Aryl Group Modifications
  • 4-{2-(4-Methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine: Uses 4-methylphenyl groups instead of 4-fluorophenyl and m-tolyl.
  • 4-{2-benzhydryl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine (CAS 505066-64-8):

    • Substitutes m-tolyl with a bulky benzhydryl group.
    • The benzhydryl moiety significantly increases steric hindrance, which may impair binding to compact active sites but enhance selectivity for larger pockets .

Sulfonyl Group Variations

  • 4-(4-Chlorophenyl)sulfonyl-5-[(4-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-1,3-oxazole: Replaces morpholine with a furan-thioether group.
  • 4-(4-Methylbenzenesulfonyl)-2-(4-methylphenyl)sulfanyl-1,3-thiazol-5-ylmorpholine :

    • Substitutes oxazole with thiazole and uses a methylsulfonyl group.
    • Thiazole’s additional nitrogen atom may enhance π-π stacking interactions, while methylsulfonyl reduces polarity compared to fluorophenylsulfonyl .

Structural and Crystallographic Insights

  • Isostructural Chloro and Fluoro Derivatives: Compounds 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(...) (5) exhibit identical triclinic crystal structures despite halogen substitutions. Minor adjustments in bond lengths (<0.05 Å) accommodate chlorine’s larger size, while overall packing remains similar .

Comparative Data Table

Compound Name Molecular Weight (g/mol) XLogP3 Key Substituents Bioactivity Notes Reference
Target Compound 428.4 ~3.8 4-Fluorophenylsulfonyl, m-tolyl Potential kinase inhibition N/A
4-[2-(3-Chlorophenyl)-...morpholine (608099-18-9) 439.3 4.5 4-Chlorophenylsulfonyl, 3-chlorophenyl Higher lipophilicity
4-{2-(4-Methylphenyl)-...morpholine 414.5 4.2 4-Methylphenylsulfonyl, 4-methylphenyl Reduced electronic effects
4-{2-benzhydryl-...morpholine (505066-64-8) 587.1 6.1 Benzhydryl, 4-chlorophenylsulfonyl Enhanced steric hindrance

Research Findings and Implications

  • Synthetic Accessibility : The target compound can be synthesized via sulfonation of oxazole intermediates, followed by nucleophilic substitution to attach morpholine, as demonstrated for analogues in .
  • Biological Relevance : Fluorine’s electronegativity and small size optimize interactions with kinase ATP-binding pockets, as seen in pyridinylimidazole inhibitors (e.g., SB203580) .
  • Thermal Stability : Melting points for analogues range from 132–230°C, with fluorinated derivatives typically exhibiting higher thermal stability due to stronger C-F bonds .

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